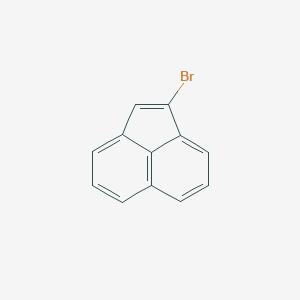
1-Bromoacenaphthylene
Cat. No. B8710054
Key on ui cas rn:
56081-36-8
M. Wt: 231.09 g/mol
InChI Key: QEFYWTSOECIYBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04731493
Procedure details


After the reaction solution was cooled, separated potassium bromide was removed by filtration, methanol was distilled, washed 3 times with water, and the benzene solution was concentrated and dropwise added into cold acetone (0°~-10° C.), to obtain reprecipitate of 140 g of condensed bromoacenaphthylene. Elemental analysis showed that the composition of the condensate corresponded to (C12H4.4 Br2.7)m and the yield from acenaphthene was 76.8%.


Name
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[C:12]2=[C:13]3[C:8](=[CH:9][CH:10]=[CH:11]2)[CH:7]=[CH:6][CH:5]=[C:4]3[CH:3]=1.BrBr>>[CH2:3]1[C:4]2=[C:13]3[C:8](=[CH:7][CH:6]=[CH:5]2)[CH:9]=[CH:10][CH:11]=[C:12]3[CH2:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC2=CC=CC3=CC=CC1=C23
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction solution was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated potassium bromide
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed by filtration, methanol
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
was distilled
|
WASH
|
Type
|
WASH
|
|
Details
|
washed 3 times with water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the benzene solution was concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
dropwise added into cold acetone (0°~-10° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CC2=CC=CC3=CC=CC1=C23
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
